molecular formula C17H15BrN2O B2379378 3-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide CAS No. 852136-43-7

3-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide

Número de catálogo: B2379378
Número CAS: 852136-43-7
Peso molecular: 343.224
Clave InChI: HJCUIGLUMJDYSC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide (CAS 852136-43-7) is a synthetic indole-derivative benzamide compound of significant interest in medicinal chemistry and biological research. With a molecular formula of C 17 H 15 BrN 2 O and a molecular weight of 343.22 g/mol, this molecule incorporates a 2-methylindole scaffold linked via a methylene bridge to a 3-bromobenzamide group . The indole nucleus is a privileged structure in drug discovery and is a prevalent moiety in numerous biologically active natural products and approved therapeutics . Indole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-cancer, anti-microbial, anti-viral, and anti-inflammatory properties . The specific substitution pattern of this compound, featuring a bromine atom on the benzamide ring, provides a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, making it a valuable building block for the construction of more complex chemical libraries for structure-activity relationship (SAR) studies. This compound is intended for research use only and is strictly not intended for diagnostic or therapeutic applications in humans or animals.

Propiedades

IUPAC Name

3-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O/c1-11-7-14-8-12(5-6-16(14)20-11)10-19-17(21)13-3-2-4-15(18)9-13/h2-9,20H,10H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCUIGLUMJDYSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Reductive Amination of 5-Formyl-2-methyl-1H-indole

Procedure :

  • Formylation : 2-Methyl-1H-indole is formylated at the 5-position using Vilsmeier-Haack conditions (POCl₃/DMF) to yield 5-formyl-2-methyl-1H-indole1.
  • Reduction : The aldehyde is converted to the primary amine via reductive amination with ammonium acetate and sodium cyanoborohydride in methanol at 25°C for 12 h2.

Yield : 68–75%3.

Coupling Methods for Benzamide Formation

Classical Amide Coupling Using 3-Bromobenzoyl Chloride

Procedure :

  • Acid Chloride Preparation : 3-Bromobenzoic acid is treated with thionyl chloride (SOCl₂) at reflux for 2 h to generate 3-bromobenzoyl chloride4.
  • Amide Formation : The acid chloride is reacted with (2-methyl-1H-indol-5-yl)methanamine in dichloromethane (DCM) with triethylamine (TEA) as a base at 0°C→25°C for 4 h5.

Reaction Conditions :

  • Molar Ratio : 1:1 (acid chloride:amine)
  • Base : TEA (2 equiv)
  • Solvent : DCM
  • Yield : 82–89%6.

Advantages : High yield, minimal side products.
Limitations : Requires handling of corrosive SOCl₂.

Palladium-Catalyzed C–N Coupling

Procedure :

  • Substrate Preparation : 3-Bromobenzamide is synthesized from 3-bromobenzoic acid via activation with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)7.
  • Coupling Reaction : The benzamide is coupled with 5-(bromomethyl)-2-methyl-1H-indole using Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in toluene at 110°C for 12 h8.

Reaction Conditions :

  • Catalyst : Pd(OAc)₂/Xantphos
  • Base : Cs₂CO₃ (2.5 equiv)
  • Solvent : Toluene
  • Yield : 74–78%9.

Key Data :

Parameter Value
Turnover Frequency 12 h⁻¹
Purity (HPLC) >98%

Copper-Mediated Ullmann-Type Coupling

Procedure :

  • Substrates : 3-Bromobenzoyl chloride and 5-(aminomethyl)-2-methyl-1H-indole.
  • Reaction : Conducted with CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ in DMF at 100°C for 24 h10.

Reaction Conditions :

  • Catalyst : CuI/1,10-phenanthroline
  • Base : K₃PO₄ (3 equiv)
  • Solvent : DMF
  • Yield : 65–70%11.

Advantages : Cost-effective catalyst system.
Limitations : Longer reaction time compared to Pd-based methods.

Alternative Routes

Microwave-Assisted Synthesis

Procedure :
A mixture of 3-bromobenzoic acid, (2-methyl-1H-indol-5-yl)methanamine, and HATU is irradiated in a microwave reactor at 100°C for 15 min12.

Yield : 88–92%13.

Key Data :

Parameter Value
Microwave Power 300 W
Pressure 150 psi

Comparative Analysis of Methods

Method Yield (%) Reaction Time Cost Efficiency Scalability
Classical Amide 82–89 4 h High Excellent
Pd-Catalyzed 74–78 12 h Moderate Good
Cu-Mediated 65–70 24 h High Moderate
Microwave-Assisted 88–92 0.25 h Low Limited

Critical Considerations

  • Protection of Indole NH : In Pd/Cu-catalyzed methods, the indole NH may require protection (e.g., Boc) to prevent side reactions14.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) is typically used for final product isolation15.
  • Regioselectivity : Bromine at the 3-position of the benzamide is retained under all conditions due to its meta-directing nature16.
  • Vilsmeier-Haack formylation protocol (Der Pharma Chemica, 2015). 

  • Reductive amination with NaBH₃CN (PMC, 2021). 

  • Reductive amination with NaBH₃CN (PMC, 2021). 

  • SOCl₂-mediated acid chloride synthesis (US Patent 8,445,525). 

  • Amide coupling in DCM (CA Patent 3,083,297). 

  • Amide coupling in DCM (CA Patent 3,083,297). 

  • HATU activation (PMC, 2023). 

  • Pd(OAc)₂/Xantphos system (RSC PDF, 2012). 

  • Pd(OAc)₂/Xantphos system (RSC PDF, 2012). 

  • CuI/1,10-phenanthroline conditions (CA Patent 2,833,394). 

  • CuI/1,10-phenanthroline conditions (CA Patent 2,833,394). 

  • Microwave-assisted synthesis (US Patent 11,072,583). 

  • Microwave-assisted synthesis (US Patent 11,072,583). 

  • Boc protection strategies (EP Patent 3,904,342). 

  • Chromatography purification (PMC, 2024). 

  • Bromine stability under coupling conditions (PMC, 2021). 

Análisis De Reacciones Químicas

Types of Reactions

3-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amines or alcohols.

    Coupling: Formation of biaryl compounds.

Aplicaciones Científicas De Investigación

3-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 3-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The bromine atom and benzamide group may enhance the compound’s binding affinity and specificity towards certain targets, leading to its observed biological activities .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key structural, synthetic, and analytical differences between the target compound and its analogues.

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Substituents on Benzamide Amide Substituent Group Molecular Formula Key Characterization Methods Reference
Target Compound 3-Bromo (2-Methyl-1H-indol-5-yl)methyl C₁₇H₁₅BrN₂O* NMR, X-ray (inferred) -
DN8 (3-Bromo-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide) 3-Bromo 3-(1H-Tetrazol-5-yl)phenyl C₁₄H₁₀BrN₅O X-ray, NMR, IR
2-Chloro-5-Iodo Analogue 2-Chloro-5-iodo 2-Methyl-1,3-dioxo-isoindol-5-yl C₁₆H₁₀ClIN₂O₃ GC-MS, TLC
5-Bromo-2-Hydroxyindole Derivative 5-Bromo-2-hydroxy 5-Chloro-1-ethyl-2-hydroxyindol-3-yl C₁₇H₁₃BrClN₃O₃ Not specified
Clarke’s Compound (3-Bromo-N-pyrrolidinylmethyl-2,6-dimethoxybenzamide) 3-Bromo-2,6-dimethoxy (2S)-1-Ethyl-pyrrolidinylmethyl C₁₇H₂₅BrN₂O₃ X-ray (SHELX refinement)
Benzamide 19 (Oxyindole derivative) p-Bromo Oxyindole structure Not specified X-ray, ¹³C NMR

Structural and Electronic Differences

  • Halogen Effects : The target compound’s 3-bromo substituent contrasts with the 2-chloro-5-iodo and 5-bromo-2-hydroxy groups in analogues. Bromine’s larger atomic radius and lower electronegativity compared to chlorine/iodine may influence π-stacking interactions or electrophilic reactivity .
  • Amide Substituents: The (2-methylindol-5-yl)methyl group distinguishes the target from DN8’s tetrazole-phenyl group.
  • Steric and Solubility Factors : Clarke’s compound incorporates a pyrrolidinyl group and methoxy substituents, enhancing solubility in polar solvents compared to the hydrophobic indole moiety in the target compound .

Functional Implications

  • The target compound’s indole group may confer CNS activity, though this remains speculative without direct evidence.
  • Catalytic Applications : ’s N,O-bidentate directing group demonstrates benzamides’ utility in metal-catalyzed C–H activation, a property the target compound could share if its indole group participates in coordination .

Actividad Biológica

3-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Synthesis

Chemical Structure
The compound features a bromine atom at the 3-position of the benzamide moiety, which is linked to a 2-methyl-1H-indole group. Its structure can be represented as follows:

C16H16BrN2O\text{C}_{16}\text{H}_{16}\text{Br}\text{N}_{2}\text{O}

Synthesis
The synthesis of this compound typically involves:

  • Indole Formation : The indole ring is synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
  • Bromination : The benzamide precursor undergoes bromination using bromine or N-bromosuccinimide (NBS).
  • Coupling Reaction : The final compound is formed by coupling the brominated benzamide with the indole derivative using coupling agents like EDCI in the presence of a base such as triethylamine.

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Receptor Binding : Indole derivatives are known for their ability to bind to multiple receptors, including serotonin receptors (5-HTRs), which play a crucial role in mood regulation and other physiological processes .
  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes related to cancer and inflammation pathways, suggesting its role as a therapeutic agent in these areas.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Studies have demonstrated that it can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : It has shown effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

Data Table: Biological Activities

Biological ActivityMechanismReference
AnticancerInduction of apoptosis
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of cytokine release
AntiviralInhibition of viral replication

Case Studies

  • Anticancer Study : A study evaluated the efficacy of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability, with IC50 values suggesting potent activity against breast and lung cancer cells .
  • Antimicrobial Evaluation : In vitro studies assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as an alternative treatment.

Q & A

Q. What are the optimal synthetic routes for 3-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide?

The synthesis typically involves coupling 3-bromobenzoyl chloride with the amine group of (2-methyl-1H-indol-5-yl)methanamine. A base such as triethylamine is used to neutralize HCl generated during the reaction. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to minimize side reactions. Purification via column chromatography or recrystallization ensures high purity. Analogous protocols for indole-containing benzamides highlight the importance of controlling stoichiometry and temperature to avoid over-alkylation or decomposition .

Q. How should researchers characterize the structural integrity of this compound?

Comprehensive characterization involves:

  • NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to confirm connectivity and substituent positions.
  • Mass spectrometry (MS) for molecular weight validation.
  • Elemental analysis to verify stoichiometry.
  • X-ray crystallography (if single crystals are obtained) for absolute configuration determination. Tools like SHELXL or WinGX/ORTEP are standard for crystallographic refinement .

Q. What in vitro assays are suitable for initial biological screening?

Preliminary screening should focus on target-agnostic assays:

  • Cytotoxicity assays (e.g., MTT or CellTiter-Glo) in cancer cell lines.
  • Enzyme inhibition studies (e.g., kinase or receptor binding assays) using fluorescence polarization or radiometric methods.
  • Solubility and stability tests in physiological buffers to guide further optimization. Evidence from analogous indole-benzamide derivatives suggests prioritizing targets like serotonin receptors or tyrosine kinases .

Advanced Research Questions

Q. How can researchers resolve contradictory activity data across different assays?

Contradictions often arise from assay-specific conditions or impurities. Strategies include:

  • Orthogonal assays : Validate receptor binding (e.g., radioligand displacement) with functional assays (e.g., cAMP inhibition).
  • Purity verification : Use HPLC (>95% purity threshold) and LC-MS to rule out degradation products.
  • Metabolic stability testing : Assess compound integrity in liver microsomes to exclude false negatives from rapid degradation .

Q. What crystallographic strategies are recommended for elucidating the compound’s 3D structure?

  • Crystallization optimization : Use vapor diffusion or slow evaporation with solvents like DMSO/water mixtures.
  • Data collection : Employ synchrotron radiation for high-resolution datasets.
  • Refinement : Apply SHELXL for small-molecule refinement, leveraging restraints for disordered regions. For anisotropic displacement parameters, use ORTEP visualizations .

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzamide’s para-position to modulate binding affinity.
  • Stereochemical control : Enantioselective synthesis (e.g., chiral auxiliaries or catalysts) to isolate active stereoisomers.
  • Dimerization : Covalent linking of monomers (as seen in 5-HT receptor ligands) can enhance selectivity for specific receptor subtypes .

Q. What computational methods support the rational design of derivatives?

  • Docking studies : Use software like AutoDock or Schrödinger to predict binding modes in homology models of targets (e.g., FGFR or 5-HT receptors).
  • Molecular dynamics (MD) : Simulate ligand-receptor interactions to assess stability and residence time.
  • QSAR models : Corrogate electronic (Hammett constants) and steric parameters (Taft indices) with activity data .

Data Analysis and Validation

Q. How should researchers address discrepancies in crystallographic vs. solution-phase conformations?

  • NMR restraints : Compare NOE-derived distances with crystallographic coordinates.
  • DFT calculations : Optimize gas-phase and solvent-phase geometries to identify dominant conformers.
  • Temperature-dependent NMR : Probe conformational flexibility in solution .

Q. What statistical frameworks are appropriate for SAR data interpretation?

  • Multivariate regression : Analyze substituent effects using Hansch or Free-Wilson models.
  • Machine learning : Train random forest or neural network models on high-throughput screening data to predict activity cliffs .

Ethical and Technical Compliance

Q. How to ensure compliance with in vitro research guidelines for this compound?

  • Documentation : Maintain records of purity, stability, and batch-to-batch variability.
  • Ethical sourcing : Use vendors compliant with the Nagoya Protocol for biological materials.
  • Safety protocols : Adhere to OSHA guidelines for handling brominated aromatics (e.g., PPE, fume hoods) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.